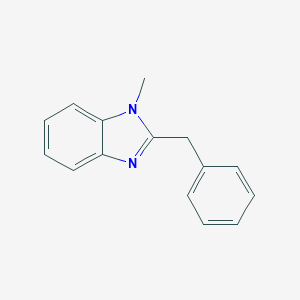

2-benzyl-1-methyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-17-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXXIBXLWXEPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 1 Methyl 1h Benzimidazole and Analogues

Classical and Contemporary Synthetic Routes to Benzimidazoles

The benzimidazole (B57391) ring system is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic strategies. These can be broadly categorized into condensation reactions of ortho-phenylenediamine precursors and more complex multistep sequences for introducing specific substituents.

Condensation Reactions from o-Phenylenediamine (B120857) Precursors

A cornerstone of benzimidazole synthesis is the condensation of an o-phenylenediamine with a suitable one-carbon electrophile. This approach offers a direct and often high-yielding route to the benzimidazole core.

The reaction of o-phenylenediamine with aldehydes or carboxylic acids and their derivatives is a widely employed method for the synthesis of 2-substituted benzimidazoles. mdpi.comijariie.com The Phillips-Ladenburg reaction, a classic method, involves the condensation of o-phenylenediamines with carboxylic acids, often under acidic conditions and with heating. ijariie.com For instance, the reaction of o-phenylenediamine with various aromatic carboxylic acids in the presence of ammonium (B1175870) chloride as a catalyst can produce 2-substituted benzimidazoles in good yields. rasayanjournal.co.in Similarly, phenylacetic acid can be condensed with o-phenylenediamine to form 2-benzylbenzimidazole. google.com

Aldehydes also serve as effective precursors. The condensation of o-phenylenediamine with a range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be facilitated by various catalysts to afford 2-substituted benzimidazoles. ijariie.comacs.org These reactions are often carried out under oxidative conditions. ijariie.com A variety of catalytic systems have been developed to promote this transformation under milder conditions, including the use of supported gold nanoparticles, which allow the reaction to proceed at ambient temperature. mdpi.com Other catalysts, such as MgCl₂·6H₂O, have also been shown to be effective. rsc.org

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Phenylacetic acid | Heat | 2-Benzylbenzimidazole | google.com |

| o-Phenylenediamine | Aromatic aldehydes | Au/TiO₂ | 2-Arylbenzimidazoles | mdpi.com |

| o-Phenylenediamine | Aromatic aldehydes | MgCl₂·6H₂O | 2-Arylbenzimidazoles | rsc.org |

More contemporary approaches include copper-catalyzed three-component reactions, which offer a convergent and efficient route to substituted benzimidazoles. nih.gov For example, a one-pot synthesis of 1,2-disubstituted benzimidazoles can be achieved by reacting N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes in the presence of a copper catalyst. nih.gov Copper(II) hydroxide (B78521) has also been utilized as an efficient and recyclable solid catalyst for the synthesis of 2-substituted benzimidazoles from the coupling of o-phenylenediamine with various aldehydes in methanol (B129727) at room temperature under an open oxygen atmosphere. scirp.orgsemanticscholar.org This method has proven effective for a range of aldehydes, including those that are acid-sensitive or sterically hindered. scirp.org

Multistep Reaction Sequences for Substituted Benzimidazoles

For the synthesis of more complex or specifically substituted benzimidazoles, multistep reaction sequences are often necessary. These routes allow for the introduction of a wider variety of functional groups at different positions of the benzimidazole ring. acs.orgscholarsresearchlibrary.com

One such approach involves the sequential modification of a starting material. For example, the synthesis of substituted 5-aminobenzimidazoles can be achieved through a multistep process starting from 1,5-difluoro-2,4-dinitrobenzene. This method involves sequential nucleophilic substitution, reduction of nitro groups, condensation with aldehydes to form the benzimidazole ring, and further modification of the resulting amino group. acs.org Another example is the synthesis of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives, which is accomplished through a multistep sequence starting from the corresponding 2-benzyl benzimidazole. scholarsresearchlibrary.com

Targeted Synthesis of 2-Benzyl-1-methyl-1H-benzimidazole

The specific synthesis of this compound has been reported. One method involves a copper-catalyzed three-component coupling reaction. In this approach, a suitable N-methylated o-phenylenediamine derivative is reacted with a benzyl-containing component and a third reactant to construct the final product. A reported synthesis yielded 2-benzyl-1-methyl-1H-benzo[d]imidazole as a white solid with a melting point of 71–73 °C. nih.gov

Another general strategy for obtaining 1,2-disubstituted benzimidazoles involves the N-alkylation of a pre-formed 2-substituted benzimidazole. tandfonline.com In the context of this compound, this would involve the synthesis of 2-benzylbenzimidazole first, followed by methylation at the N-1 position.

N-Alkylation Strategies for Benzimidazole Ring Modification

The introduction of an alkyl group, such as a methyl group, onto a nitrogen atom of the benzimidazole ring is a crucial step in the synthesis of compounds like this compound. N-alkylation is a common method for achieving this modification. gsconlinepress.comresearchgate.net

This can be accomplished by reacting a 2-substituted benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. gsconlinepress.comresearchgate.net For instance, the reaction of 2-benzylthiomethyl-1H-benzimidazole with benzyl (B1604629) chloride or bromide in the presence of potassium carbonate leads to N-alkylation. gsconlinepress.comresearchgate.net A variety of bases and reaction conditions can be employed to facilitate this transformation. An efficient method for N-alkylation of benzimidazoles has been developed using an aqueous basic medium with a surfactant like sodium dodecyl sulfate (B86663) (SDS), which can enhance reaction rates. lookchem.com

Copper-catalyzed methods have also been developed for the synthesis of N-substituted benzimidazoles. An efficient copper-catalyzed intramolecular arylation of formamidines has been reported to produce 2-unsubstituted, N-substituted benzimidazoles in excellent yields. nih.govacs.orgacs.org While this specific method yields 2-unsubstituted products, it highlights the utility of copper catalysis in forming C-N bonds for N-substitution on the benzimidazole core.

| Precursor | Alkylating Agent | Base/Catalyst | Product | Reference |

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride/bromide | K₂CO₃ | N-alkylated 2-benzylthiomethyl-1H-benzimidazole | gsconlinepress.comresearchgate.net |

| Benzimidazole | Alkyl bromide | 50% NaOH, SDS | N-alkylated benzimidazole | lookchem.com |

| N,N'-bis(2-bromophenyl)formamidine | - | CuI, DBU | 1-(2-Bromophenyl)-1H-benzoimidazole | acs.org |

Introduction of Alkyl and Benzyl Groups at the N-1 Position

The synthesis of N-1 substituted benzimidazoles like this compound can be achieved through two primary pathways: a one-pot reaction involving three components or a stepwise approach that involves the initial formation of the benzimidazole ring followed by N-alkylation.

A direct synthesis of 2-benzyl-1-methyl-1H-benzo[d]imidazole has been reported with a yield of 82%. The product was characterized as a white solid with a melting point of 71–73 °C. nih.gov The structural confirmation was provided by nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 1: NMR Data for 2-benzyl-1-methyl-1H-benzo[d]imidazole nih.gov

| Type | Chemical Shift (δ ppm) | Description |

| ¹H NMR | 7.78–7.75 (m, 1H), 7.29–7.19 (m, 8H), 4.29 (s, 2H), 3.54 (s, 3H) | Aromatic and aliphatic protons |

| ¹³C NMR | 153.2, 142.4, 136.0, 135.9, 128.7 (2C), 128.3 (2C), 126.8, 122.2, 121.8, 119.3, 108.9, 34.3, 29.9 | Aromatic, benzylic, and methyl carbons |

A general and well-established method for preparing 2-benzylbenzimidazoles involves the condensation of o-phenylenediamine with phenylacetic acid. chalcogen.roumich.edu The resulting 2-benzylbenzimidazole can then be alkylated at the N-1 position using an appropriate alkylating agent, such as a 1-chloro-2-dialkylaminoethane, to yield the final product. wikipedia.org Similarly, N-alkylation of 2-benzylbenzimidazole has been performed with ketonic Mannich bases to produce novel 1-(3-oxopropyl)benzimidazoles. researchgate.net

One-pot methodologies provide an efficient alternative for creating 1,2-disubstituted benzimidazoles. A chemoselective method for synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles involves the reaction of aromatic aldehydes and o-phenylenediamines. tandfonline.com This approach, however, can sometimes lead to a mixture of products, including the 2-substituted benzimidazole alongside the desired 1,2-disubstituted derivative, due to a lack of selectivity in N-1 substitution. tandfonline.com Surfactants in an aqueous basic medium have also been employed to facilitate the N-alkylation of benzimidazoles. lookchem.com

For analogues, N-alkylation of 2-styrylbenzimidazoles has been successfully achieved under solvent-free conditions by grinding the reactants with a mild base like potassium carbonate and a phase-transfer catalyst. asianpubs.org

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, significant efforts have been directed towards developing more environmentally friendly synthetic routes for benzimidazole derivatives. These "green" methods focus on minimizing waste, avoiding hazardous materials, and reducing energy consumption.

Avoiding the use of often toxic and expensive transition metals is a key goal in green chemistry. Several metal-free methods have been developed for benzimidazole synthesis. One such protocol involves the intramolecular N-arylation of amidines mediated by potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) at 120 °C. organic-chemistry.org This method tolerates a variety of functional groups and provides a cleaner alternative to metal-catalyzed reactions. organic-chemistry.org

Another approach is a transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl amines or alcohols, which uses a combination of potassium tert-butoxide (KOtBu) and triethylsilane (Et3SiH) to produce benzimidazoles in good yields. organic-chemistry.org Additionally, "grindstone chemistry," a solvent-free technique, utilizes a protic ionic liquid catalyst to mediate the reaction between o-phenylenediamines and aldehydes with high selectivity, achieved simply by grinding the components together. rsc.org

The use of non-toxic, abundant, and inexpensive catalysts is another cornerstone of green synthesis. Iron (Fe) and phosphoric acid have emerged as effective and eco-friendly catalysts for benzimidazole synthesis.

Phosphoric Acid: Phosphoric acid has been utilized as a homogeneous catalyst for the efficient synthesis of 1,2-disubstituted benzimidazoles. nih.govresearchgate.net The reaction involves the condensation of o-phenylenediamines with aromatic aldehydes in methanol at moderate temperatures (e.g., 50 °C). nih.gov This method is praised for its mild conditions, short reaction times (13–30 minutes), and excellent yields (61–89%). researchgate.net Fluorinated phosphoric acid has also been shown to be a versatile and effective catalyst for similar transformations at room temperature. tandfonline.com

Iron (Fe) Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst. Fe(III)-porphyrin complexes have been used to catalyze an efficient, one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) under mild conditions. nih.govrsc.org Another iron-catalyzed method involves the acceptorless dehydrogenative coupling (ADC) of primary alcohols with aromatic diamines to selectively form 1,2-disubstituted benzimidazoles, with water and hydrogen gas as the only by-products. frontiersin.org Furthermore, a solvent-free redox condensation of 2-nitroanilines and benzylamines can be catalyzed by either iron or cobalt. organic-chemistry.org

Table 2: Comparison of Green Catalytic Methods for Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Key Advantages | Reference(s) |

| Phosphoric Acid | o-phenylenediamine, Aromatic aldehyde | Methanol, 50 °C | Mild conditions, Short reaction time, Excellent yields | nih.gov, researchgate.net |

| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Room Temperature | Mild conditions, One-pot, High yields | nih.gov, rsc.org |

| Fe Complex | Primary alcohol, Aromatic diamine | Nitrogen atmosphere | Acceptorless dehydrogenation, Forms H₂O and H₂ as by-products | frontiersin.org |

| Protic Ionic Liquid | o-phenylenediamine, Aldehyde | Solvent-free grinding | Metal-free, High selectivity, Low energy consumption | rsc.org |

Eliminating volatile organic solvents is a primary objective of green chemistry. Syntheses are increasingly being designed to run under solvent-free conditions or in water.

Solvent-Free Synthesis: A simple and efficient solvent-free method involves thoroughly grinding o-phenylenediamine with an organic acid or aldehyde in a mortar and pestle, followed by heating to around 140 °C. umich.edu This technique offers reduced reaction times, high yields, and operational simplicity. umich.edu As mentioned previously, grindstone chemistry using a protic ionic liquid catalyst also falls under this category. rsc.org

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 1,2-disubstituted benzimidazoles has been successfully performed in water using erbium triflate (Er(OTf)₃) as a recyclable catalyst. mdpi.com Another water-mediated approach uses a combination of boric acid and glycerol (B35011) to catalyze the reaction between substituted o-phenylenediamines and aldehydes at 80 °C. scispace.com

Stereoselective Synthesis and Chiral Analogues

The development of methods for the asymmetric synthesis of benzimidazoles is crucial, as many biologically active molecules feature a chiral center. While most synthetic approaches yield achiral products, several strategies for enantioselective synthesis and the creation of chiral analogues have been reported. nih.gov

One innovative method achieves the enantioselective C2-allylation of benzimidazoles. nih.gov This copper-hydride catalyzed reaction utilizes electrophilic N–OPiv benzimidazoles and 1,3-dienes as nucleophile precursors, reversing the inherent selectivity from N-allylation to C2-allylation and creating a stereogenic center with excellent stereoselectivity. nih.gov

Chiral phosphoric acids (CPAs) have been employed as catalysts for the enantioselective oxidative aromatization of in situ-generated N-aryl benzimidazolines. This process results in the formation of C–N axially chiral N-aryl benzimidazoles. rsc.org

Furthermore, chiral analogues of 2-substituted benzimidazoles have been synthesized by incorporating carbohydrate moieties. A tandem radical fragmentation/cyclization reaction has been used to create benzimidazole-fused iminosugars. csic.es Another approach uses a VO(acac)₂−CeCl₃ combo catalyst for the chemoselective cyclocondensation of glycal-based aldehydes with o-phenylenediamines, yielding optically pure 2-(glycal)-1H-benzimidazoles. acs.org These methods open an avenue to new classes of chiral compounds by merging the benzimidazole core with sugar scaffolds. csic.esresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies for Research Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-benzyl-1-methyl-1H-benzimidazole and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound and related structures, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the benzimidazole (B57391) core and the benzyl (B1604629) substituent, as well as the protons of the methyl and methylene (B1212753) groups.

In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons resonate in the downfield region, generally between δ 7.12 and 7.98 ppm. acs.org The protons of the N-methyl group typically appear as a singlet around δ 3.74-3.89 ppm. nih.govrsc.org The methylene protons of the benzyl group also produce a singlet, usually observed around δ 4.18-5.5 ppm. rsc.orgresearchgate.net The precise chemical shifts and splitting patterns can be influenced by the solvent used and the presence of other substituents on the aromatic rings. rsc.orgbeilstein-journals.org For instance, in a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, the aromatic protons were observed in the δ 7.12–7.98 ppm range. acs.org

| Protons | Chemical Shift (δ) ppm | Multiplicity | Reference |

| Aromatic | 7.11 - 7.53 | Multiplet | rsc.org |

| Methylene (CH₂) | 4.18 | Singlet | rsc.org |

| N-Methyl (CH₃) | 3.74 | Singlet | nih.gov |

Note: The chemical shifts are typical ranges and can vary based on solvent and substitution.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum.

For this compound derivatives, the aromatic carbons typically resonate in the range of δ 110–161 ppm. acs.org The carbon of the N-methyl group is found further upfield, while the methylene carbon of the benzyl group also has a characteristic chemical shift. The C2 carbon of the benzimidazole ring is particularly noteworthy, with its chemical shift being sensitive to the nature of the substituent at this position. For 2-alkyl-benzimidazoles, the C2 signal is shifted to higher frequencies by 10–15 ppm compared to the unsubstituted benzimidazole. mdpi.com In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the ¹³C NMR spectrum of 2-benzylbenzimidazole shows signals at δ 35.3 (CH₂), and a series of signals for the aromatic carbons between δ 111.3 and 153.9. rsc.org

| Carbon | Chemical Shift (δ) ppm | Reference |

| C2 (Benzimidazole) | ~153.9 | rsc.org |

| Aromatic Carbons | 111.3 - 143.7 | rsc.org |

| Methylene (CH₂) | 35.3 | rsc.org |

| N-Methyl (CH₃) | ~30-32 | rsc.org |

Note: The chemical shifts are approximate and can be influenced by substitution and solvent effects.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For more complex derivatives or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) helps to identify protons that are coupled to each other, typically on adjacent carbon atoms. This is useful for assigning protons within the aromatic systems and confirming the connectivity of the benzyl group. For example, a COSY spectrum can confirm the neighboring hydrogen atoms H-6/H-7 and H-5'/H-6' in a substituted benzimidazole derivative. dergipark.org.tr

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

These 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, leaving little room for ambiguity in the structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the benzyl radical or the methyl group, which helps to confirm the structure. The positive ion ESI mass spectrum of a derivative, (E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-benzylideneacetohydrazide, exhibited an [M+H] ion at m/z 383.1, confirming its molecular weight. scholarsresearchlibrary.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. HRMS is a critical tool for confirming the identity of newly synthesized compounds. For various benzimidazole derivatives, HRMS has been used to confirm their calculated molecular formulas. acs.orgias.ac.inbeilstein-journals.orgrsc.org For instance, in the synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, HRMS spectral data concurred with the hypothesized molecular structures. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Specific bonds and functional groups absorb at characteristic frequencies.

In the IR spectrum of this compound, one would expect to see absorption bands corresponding to:

C-H stretching from the aromatic rings and the methyl/methylene groups.

C=N and C=C stretching within the benzimidazole and benzyl aromatic rings. These are typically observed in the 1500-1600 cm⁻¹ region. nih.gov

C-N stretching vibrations.

For example, in a series of 2-benzyl benzimidazole hydrazone derivatives, the IR spectra showed characteristic bands for N-H stretching (3411-3432 cm⁻¹), C=O stretching (1678-1709 cm⁻¹), and C=N stretching (1584-1619 cm⁻¹). scholarsresearchlibrary.com For a 2-methyl-5(6)-nitro-1H-benzimidazole derivative, the IR spectrum showed peaks at 3106 cm⁻¹ (N-H), 2999 and 2972 cm⁻¹ (C-H), and 1630, 1513, and 1339 cm⁻¹ corresponding to C=N, NO₂ asymmetric, and NO₂ symmetric stretching, respectively. lew.ro

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=N Stretching | 1563 - 1601 | rsc.orgnih.gov |

| C=C Stretching (Aromatic) | ~1461 - 1500 | rsc.orgnih.gov |

| C-H Stretching (Aromatic & Aliphatic) | ~2900 - 3100 | lew.ro |

Note: The wavenumbers are approximate and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In aromatic and heterocyclic compounds like benzimidazole derivatives, these transitions are typically of the π → π* type, originating from the conjugated system of the molecule.

Theoretical studies on similar benzimidazole derivatives, such as 1-benzyl-2-phenyl-1H-benzimidazole, have been conducted using time-dependent density functional theory (TD-DFT) to predict their electronic transitions. biointerfaceresearch.com These computational models indicate that the primary electronic transitions involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the HOMO-LUMO energy gap was calculated to be 4.054 eV, corresponding to an intramolecular charge transfer (ICT) interaction. mdpi.com Similar transitions are anticipated for this compound.

The table below presents representative UV-Vis spectral data for various benzimidazole derivatives, illustrating the typical absorption ranges for this class of compounds.

| Compound | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |

| 2-(Pyridin-2-yl)-1H-benzoimidazole | Acetonitrile | 327 | n → π | ontosight.ai |

| Metal complexes of 2-aminomethylbenzimidazole | DMSO | 284 - 288 | π → π | cam.ac.uk |

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | - | - | HOMO → LUMO (Calculated) | mdpi.com |

| 1-(2-Benzyl-1H-benzimidazole-1-yl)ethanone | - | 227, 315 | Not specified | iucr.org |

| Metal complexes of 2-(1H-benzimidazol-2-yl)aniline | DMSO | 287 - 421 | π → π* and n → π* | ekb.eg |

This table provides data for related benzimidazole compounds to indicate the expected spectral regions for this compound.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), extensive crystallographic data exists for closely related N-benzyl and 2-aryl benzimidazole derivatives. researchgate.netnih.gov This body of work allows for a reliable prediction of the structural features of the target molecule. For example, the crystal structure of 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole reveals key structural parameters that are likely to be similar in this compound. The benzimidazole ring system is typically planar, and the benzyl and methyl substituents will be positioned at the N1 and C2 atoms, respectively.

The dihedral angle between the benzimidazole ring system and the phenyl ring of the benzyl group is a significant conformational feature. In related structures, such as 1-benzyl-2-(2,6-dichloroanilinomethyl)-1H-benzimidazole, this angle is reported to be 98.38 (6)°. This non-coplanar arrangement is common and arises from steric hindrance between the substituents.

The following table presents crystallographic data for a structurally similar compound, providing an insight into the expected crystal parameters for this compound.

| Parameter | 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole |

| Chemical Formula | C26H28N2O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.541 (3) |

| b (Å) | 8.7186 (13) |

| c (Å) | 30.825 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 4443.3 (12) |

| Z | 8 |

| Dihedral Angle (Benzimidazole/Phenyl) | 38.67 (6)° |

This data is for a related compound and serves as a model for the expected structural parameters of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid.

For this compound, the absence of strong hydrogen bond donors (like N-H or O-H groups) means that the crystal packing will be primarily dictated by weaker interactions. The primary forces at play are expected to be:

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (the aromatic rings of the benzimidazole or benzyl group) acts as the acceptor. These interactions are commonly observed in the crystal structures of N-benzyl benzimidazoles and contribute to the stability of the three-dimensional architecture.

π-π Stacking Interactions: In some cases, parallel stacking of the aromatic benzimidazole or benzyl rings can occur. The extent of these interactions depends on the steric hindrance imposed by the substituents. The non-coplanar nature of the benzyl group relative to the benzimidazole core might influence the geometry of such stacking.

In the crystal structures of related compounds lacking strong hydrogen bond donors, such as 1,2-diphenyl-1H-benzimidazole and its derivatives, the packing is often stabilized by a combination of C-H···N and C-H···π interactions, leading to complex three-dimensional networks. For instance, in the crystal structure of 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, weak C-H···N hydrogen bonds link molecules into centrosymmetric dimers. It is plausible that similar, though not identical, packing motifs involving weak C-H···N or C-H···π interactions would be present in the crystal structure of this compound.

Theoretical and Computational Investigations of the Benzimidazole Core

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of the benzimidazole (B57391) core. These computational approaches provide a molecular-level picture of electron distribution and its implications for chemical behavior.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The electronic properties of benzimidazole derivatives are significantly influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher chemical reactivity.

For instance, in a study of a related benzimidazole derivative, 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrate, the HOMO and LUMO were found to be distributed over the entire molecule. The calculated HOMO energy was -6.1633 eV, the LUMO energy was -0.8166 eV, resulting in an energy gap of 5.3468 eV. In another analysis of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the HOMO and LUMO energies were determined to be -6.201 eV and -2.147 eV, respectively, corresponding to an energy gap of 4.054 eV, which suggests the potential for intramolecular charge transfer. mdpi.com

The distribution of these frontier orbitals provides further insight. For some benzimidazole derivatives, the LUMO is primarily localized on the benzimidazole and phenyl rings, while the HOMO is mainly situated on the benzimidazole ring. dergipark.org.tr This distribution is key to understanding the molecule's electron-donating and electron-accepting capabilities. dergipark.org.trresearchgate.net

Table 1: Frontier Molecular Orbital Energies of Related Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrate | -6.1633 | -0.8166 | 5.3468 | |

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | -6.201 | -2.147 | 4.054 | mdpi.com |

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

Global reactivity descriptors, including chemical potential (μ), chemical hardness (η), and electrophilicity (ω), are calculated from HOMO and LUMO energies to quantify molecular reactivity. For example, the electron-donating and accepting powers of various 1-benzyl-2-phenyl-1H-benzimidazole derivatives have been calculated, indicating whether they are good electron donors or acceptors. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. nih.gov The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites). nih.govnih.gov In many benzimidazole derivatives, the red regions are often localized on the benzimidazole ring. dergipark.org.tr This information is critical for understanding how the molecule might interact with other molecules, including biological targets. researchgate.net

Spectroscopic Property Prediction (Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations have been successfully used to describe the vibrational spectra of benzimidazole derivatives. nih.gov For instance, in a study of 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives, DFT calculations helped to assign the N-O stretching vibrations observed in the infrared spectrum. nih.gov Similarly, for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the vibrational assignments were performed using the Vibrational Energy Distribution Analysis (VEDA) program based on DFT calculations. mdpi.comscispace.com

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate NMR chemical shifts. scispace.comresearchgate.net Theoretical and experimental NMR chemical shifts for compounds like 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have shown good correlation. mdpi.comscispace.com Such calculations have been decisive in assigning complex NMR spectra, especially in cases where tautomerism complicates signal interpretation. beilstein-journals.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the interactions that drive biological activity and for designing new drug candidates.

Prediction of Binding Affinities and Binding Pockets

Molecular docking studies can predict the binding affinity, often expressed as a binding energy, and identify the specific binding pocket on the protein where the ligand interacts. For example, docking studies of various benzimidazole derivatives with proteins like the poly(ADP-ribose)polymerase (PARP) enzyme have shown good binding affinities. bohrium.com In one study, the binding energies for a series of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds with the Plasmodium falciparum adenylosuccinate lyase receptor ranged from -6.85 to -8.75 kcal/mol. nih.gov Similarly, docking analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives with liver alcohol dehydrogenase and antihypertensive protein hydrolase inhibitors revealed binding affinities ranging from -8.3 to -10.0 kcal/mol. researchgate.net

These studies help in identifying promising compounds for further development. For instance, in a study of two new 1,2-disubstituted benzimidazole compounds, one compound showed a better binding affinity of -6.6 kcal/mol with a lung cancer protein. nih.gov

Table 2: Predicted Binding Affinities of Benzimidazole Derivatives with Various Protein Targets

| Benzimidazole Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Source |

| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamides | Plasmodium falciparum adenylosuccinate lyase | -6.85 to -8.75 | nih.gov |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Liver alcohol dehydrogenase inhibitor | -8.3 to -9.0 | researchgate.net |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Antihypertensive protein hydrolase inhibitor | -9.2 to -10.0 | researchgate.net |

| 1,2-disubstituted benzimidazole | Lung cancer protein (PDB ID: 1M17) | -6.6 | nih.gov |

| 2-phenyl benzimidazole | Cyclooxygenase (COX) (PDB ID: 1CX2) | -7.9 | impactfactor.org |

Protein–Ligand Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between the ligand and the protein's active site. researchgate.net This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.govnih.gov

For example, docking studies of benzimidazole inhibitors with the protein kinase CHK2 have revealed a water-mediated hinge binding mode. nih.gov The benzimidazole scaffold can form hydrogen bonds with conserved water molecules and key residues like Glu308 in the binding pocket. nih.gov Similarly, in the docking of benzimidazole derivatives with the topoisomerase-II enzyme, the interactions with active site residues were examined. researchgate.net Understanding these interaction profiles is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For benzimidazole derivatives, MD simulations provide crucial insights into their conformational stability and dynamic behavior, which are essential for understanding their interactions with biological targets. nih.govphyschemres.orgacs.org

MD simulations of benzimidazole derivatives, such as those designed as inhibitors for specific enzymes, have been conducted to understand their structural dynamics. nih.govrsc.org These simulations can reveal how the molecule behaves in a biological environment, for instance, how it binds to a protein's active site. The stability of the benzimidazole core and the flexibility of its substituents, like the benzyl (B1604629) group, can be assessed by analyzing the trajectory of the molecule over a simulation period, which can be as long as 100 nanoseconds. acs.orgrsc.org

For example, in studies of benzimidazole derivatives targeting enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase, MD simulations have been used to confirm the stability of the ligand-protein complex predicted by molecular docking. physchemres.orgrsc.org The results of these simulations can show that the benzimidazole derivative remains stably bound within the active site of the enzyme, supporting its potential as an inhibitor. rsc.org Furthermore, MD simulations can elucidate the role of water molecules in mediating the interaction between a benzimidazole derivative and its target, highlighting the dynamic nature of these interactions. acs.org

Structure–Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rsc.orgresearchgate.net Computational methods are extensively used to establish these relationships for benzimidazole derivatives, providing a rational basis for the design of new and more potent compounds. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors. nih.govajol.info For benzimidazole derivatives, QSAR models have been developed to predict their activity against various targets, including bacteria and cancer cells. nih.govresearchgate.net

In a typical QSAR study, a set of benzimidazole derivatives with known biological activities is used to build a mathematical model. nih.govbiointerfaceresearch.com This model is then validated to ensure its predictive power. nih.gov For instance, QSAR analysis has been applied to a series of 2-amino or 2-methyl-1-substituted benzimidazoles to predict their inhibitory activity against Pseudomonas aeruginosa. nih.gov The resulting models can identify key molecular descriptors, such as steric, electronic, and physicochemical properties, that are crucial for the observed biological activity. nih.gov

These models not only predict the activity of new compounds but also provide insights into the mechanism of action. ajol.info By understanding which structural features are important for activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

The nature and position of substituents on the benzimidazole ring system significantly impact the molecule's electronic and steric properties, which in turn dictate its biological activity. researchgate.netsemanticscholar.orgmdpi.com Computational studies, often employing Density Functional Theory (DFT), are used to quantify these effects. semanticscholar.orgresearchgate.net

Electronic Effects: The addition of electron-donating or electron-withdrawing groups can alter the electron distribution within the benzimidazole ring. semanticscholar.org For example, studies on benzimidazole derivatives have shown that electron-donating groups, such as amino (-NH2) or methyl (-CH3) groups, can increase the electron density on the benzimidazole nucleus, which can enhance its interaction with biological targets. semanticscholar.orgresearchgate.net Conversely, electron-withdrawing groups, like a nitro (-NO2) group, can decrease the electron density. semanticscholar.org These electronic modifications influence properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Steric Effects: The size and shape of substituents also play a critical role. Bulky substituents can create steric hindrance, which may either be detrimental or beneficial for biological activity, depending on the specific target. researchgate.netresearchgate.net For instance, the substitution of a benzyl group at the N1 position of the benzimidazole ring has been shown to enhance the anti-inflammatory action of certain derivatives. mdpi.com The orientation and flexibility of such substituents are crucial for fitting into the binding pockets of target proteins. mdpi.comrsc.org

Computational analyses allow for the systematic investigation of these substituent effects, helping to build a comprehensive SAR profile for the benzimidazole scaffold. researchgate.netbiointerfaceresearch.com This knowledge is instrumental in the rational design of new derivatives with optimized electronic and steric properties for a desired biological outcome. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like optical switching and telecommunications. nih.govmdpi.com Benzimidazole derivatives have been investigated for their potential NLO properties due to their extended π-conjugated systems. carta-evidence.orgnih.govbiointerfaceresearch.com

Computational methods, particularly DFT, are employed to predict the NLO properties of these molecules. nih.govcarta-evidence.org Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess a molecule's NLO response. nih.govbiointerfaceresearch.com A higher hyperpolarizability value indicates a stronger NLO response. mdpi.com

Studies on various substituted benzimidazoles have shown that the nature and position of substituents significantly influence their NLO properties. nih.govcarta-evidence.org For instance, the introduction of electron-donating and electron-accepting groups at different positions of the benzimidazole ring can enhance intramolecular charge transfer, leading to larger hyperpolarizability values. nih.gov Some computationally studied benzimidazole derivatives have shown NLO responses greater than that of urea, a standard reference material for NLO properties. carta-evidence.org These theoretical predictions are valuable for identifying promising candidates for synthesis and experimental validation as new NLO materials. nih.govmdpi.com

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Substitution Reactions of the Benzimidazole (B57391) Ring

The reactivity of the benzimidazole ring towards substitution reactions is nuanced. The imidazole (B134444) portion of the fused ring system contains two distinct nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). chemicalbook.com N1 is considered π-excessive, while N3 is π-deficient, which makes the C2 position, where the benzyl (B1604629) group is located, generally susceptible to nucleophilic attack. chemicalbook.com However, the presence of the methyl group at N1 prevents proton abstraction by a nucleophile, which would otherwise hinder substitution at the C2 position. longdom.org Consequently, compounds like 2-chloro-1-methyl-benzimidazole readily react with nucleophiles such as sodium methoxide. longdom.orgajrconline.org

In contrast, the benzene (B151609) part of the benzimidazole core (positions 4, 5, 6, and 7) is π-excessive and thus prone to electrophilic substitution. chemicalbook.com The most reactive positions for electrophilic attack are typically the 5- and 6-positions. longdom.org For instance, the bromination of 2-amino-1-methylbenzimidazole (B158349) results in a mixture of 5-bromo and 6-bromo substituted products. longdom.orgresearchgate.net Similarly, nitration of 2-amino-1-methylbenzimidazole with potassium nitrate (B79036) in sulfuric acid yields a mixture of the 5-nitro and 6-nitro derivatives. longdom.org

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Benzimidazoles

| Reaction | Reagents | Position of Substitution | Reference |

| Bromination | Hydrobromic acid | 5 and 6 | longdom.orgresearchgate.net |

| Nitration | Potassium nitrate / Sulfuric acid | 5 and 6 | longdom.org |

This table illustrates the general regioselectivity for electrophilic substitution on the benzimidazole ring, based on studies of similar substituted compounds.

Role of the Benzyl and Methyl Substituents in Reactivity

N1-Methyl Group : The methyl group is an electron-donating group. By being attached to the N1 nitrogen, it increases the electron density of the benzimidazole ring system. This enhances the ring's nucleophilicity and can affect the rate and orientation of electrophilic substitution on the benzene portion. Crucially, by alkylating the N1 position, the methyl group prevents the tautomerism seen in N-unsubstituted benzimidazoles, locking the structure and influencing its interaction with other molecules. longdom.org This N-substitution is known to be critical; N-alkylated benzimidazoles, for example, often show different activity profiles compared to their unsubstituted counterparts. tandfonline.com

C2-Benzyl Group : The benzyl group at the C2 position also plays a multifaceted role. Electronically, it can influence the benzimidazole ring, but its most significant contribution is often steric. The bulky benzyl group can hinder the approach of reactants to the C2 position and the adjacent N1 and N3 atoms. acs.org This steric hindrance can affect the molecule's ability to act as a ligand in coordination complexes or to interact with biological targets. tandfonline.com The benzylic protons on the methylene (B1212753) bridge are also susceptible to oxidation, potentially forming a benzoyl group at the C2 position.

Table 2: Influence of Substituents on Benzimidazole Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Methyl | N1 | Electron-donating | Minimal | Increases ring nucleophilicity; prevents tautomerism |

| Benzyl | C2 | Weakly electron-donating/withdrawing | Significant | Can hinder access to C2 and N-atoms; provides a site for oxidation |

Cyclization and Ring-Opening Reactions

While the benzimidazole ring is generally stable, it can participate in cyclization and, under specific conditions, ring-opening reactions.

Cyclization Reactions : 2-Substituted benzimidazoles are common precursors for the synthesis of more complex fused heterocyclic systems. For example, derivatives of 2-cyanomethylbenzimidazole (a compound structurally related to 2-benzyl-1-methyl-1H-benzimidazole) undergo Knoevenagel condensation followed by cyclocondensation to form pyridobenzimidazoles. kau.edu.sa Intramolecular cyclization reactions are also known, such as the formation of benzo researchgate.netsmolecule.comimidazo[1,2-a]quinolines from suitable precursors. kau.edu.sa A copper-catalyzed three-component reaction has been developed to synthesize 1,2-substituted benzimidazoles, where a key step involves the cyclization of an intermediate to form the final product. nih.govrsc.org

Ring-Opening Reactions : Ring-opening of the benzimidazole core is less common due to its aromatic stability. However, photochemical reactions can induce such transformations. For unsubstituted benzimidazole, UV irradiation can lead to the cleavage of the five-membered ring, resulting in the formation of 2-isocyanoaniline. acs.orgnih.govuc.pt This pathway involves the cleavage of the N1–C2 bond. acs.org While this has been studied for the parent benzimidazole, it suggests a potential, albeit likely high-energy, reaction pathway for substituted derivatives like this compound.

Catalytic Transformations Involving this compound as a Substrate or Catalyst

Benzimidazole derivatives are prominent in the field of catalysis, acting both as substrates for catalytic reactions and as ligands for metal catalysts.

As a Substrate : The synthesis of this compound itself can be achieved through various catalytic methods. One notable method is a copper-catalyzed three-component coupling of an N-substituted o-phenylenediamine (B120857), a sulfonyl azide, and a terminal alkyne (in this case, ethynylbenzene would lead to the benzyl group). nih.govrsc.org This reaction proceeds through a ketenimine intermediate. nih.gov Other catalytic methods for synthesizing the benzimidazole core include using heterogeneous catalysts like Amberlite IR-120 or engineered MgO@DFNS, often involving the condensation of an o-phenylenediamine with an aldehyde. tandfonline.comrsc.org

As a Catalyst/Ligand : The N-heterocyclic carbene (NHC) derived from the corresponding 1,3-dialkylbenzimidazolium salt is a powerful tool in catalysis. researchgate.net Although this compound is not a direct precursor to a stable NHC (due to the C2-benzyl group), its structural motif is central to the design of NHC ligands. The electronic and steric properties of benzimidazole-based NHCs can be fine-tuned by modifying the substituents, which in turn modulates the activity of the metal complexes they form. researchgate.net These NHC-metal complexes are active in a wide range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. researchgate.net The benzimidazole scaffold, with its N1 and N3 positions, can also act as a bidentate ligand for various transition metals, forming coordination complexes used in catalysis.

Photochemical and Thermal Reaction Pathways

The response of this compound to light and heat is governed by the stability of its aromatic system and the nature of its substituents.

Photochemical Pathways : Research on the photochemistry of benzimidazole itself reveals two primary reaction channels upon UV irradiation: a fixed-ring isomerization involving N-H bond cleavage to form a benzimidazolyl radical, and a ring-opening isomerization leading to an isocyanoaniline. acs.orgnih.govuc.ptresearchgate.net For N-substituted derivatives like this compound, the N-H cleavage pathway is blocked. However, photochemical intramolecular aromatic substitution is a known reaction for related compounds, suggesting that under UV irradiation, cyclization involving the benzyl ring could be a possibility, though this often competes with radical reduction. For example, the photolysis of 2-iodo-1-(3-phenylpropyl)imidazole leads to a seven-membered cyclized product.

Thermal Pathways : The benzimidazole ring is exceptionally stable to heat. instras.com Typically, thermal decomposition would require very high temperatures. The initial point of thermal degradation would likely involve the substituents rather than the core ring structure. The C-N bond of the benzyl group or the N-C bond of the methyl group could be susceptible to cleavage at high temperatures. Condensation reactions to form the benzimidazole ring, however, often rely on thermal conditions, for example, by heating o-phenylenediamine with appropriate reagents. nih.govsemanticscholar.org

Based on a thorough review of the available scientific literature, there is insufficient specific data concerning the coordination chemistry and metal complexes of the exact compound This compound to generate a detailed article that adheres to the provided outline.

The majority of published research focuses on related but structurally distinct benzimidazole derivatives, such as:

1-benzyl-2-methyl-1H-imidazole nih.gov

1-benzyl-2-phenyl-1H-benzimidazole tandfonline.com

2-benzyl-1H-benzimidazole researchgate.net

Other 1,2-disubstituted benzimidazoles nih.govmdpi.comiucr.orgresearchgate.net

While the broader class of N-substituted benzimidazoles is known to form complexes with various transition metals and finds applications in catalysis and materials science, extrapolating these findings to "this compound" without direct experimental evidence would not meet the required standard of scientific accuracy.

Specifically, there is a lack of published studies detailing:

The synthesis of metal complexes using this compound as a ligand.

The structural characterization (e.g., X-ray diffraction data) of its specific metal complexes.

The investigation of these specific complexes in catalytic, sensing, or luminescence applications.

Therefore, to ensure the content is scientifically accurate and strictly focused as per the instructions, it is not possible to construct the requested article. An article on the general coordination chemistry of the broader class of 1,2-disubstituted benzimidazoles could be created, but it would not focus solely on the specified compound.

Coordination Chemistry and Metal Complexes

Material Science (e.g., Coordination Polymers)

extensive search of the scientific literature reveals a significant gap in the research concerning the application of 2-benzyl-1-methyl-1H-benzimidazole in the field of material science, specifically in the synthesis and characterization of coordination polymers. While the broader family of benzimidazole (B57391) derivatives has been explored for the construction of coordination polymers with diverse structures and potential applications, there is a notable absence of published studies focusing on coordination polymers derived from the specific ligand, this compound.

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, thermal stability, and catalytic or luminescent behavior, are highly dependent on the nature of both the metal center and the organic linker.

Despite the potential of this compound to act as a ligand through its nitrogen donor atoms, research into its coordination behavior for the formation of extended polymeric structures appears to be an unexplored area. Consequently, there are no available research findings or data tables detailing the synthesis, structural features, or material properties of coordination polymers incorporating this particular compound. The scientific community has yet to report on the self-assembly of this compound with various metal ions to form coordination polymers and to investigate their potential use in material science applications such as gas storage, catalysis, or sensing.

This lack of data underscores a potential area for future research, where the unique steric and electronic properties of the benzyl (B1604629) and methyl substituents on the benzimidazole core could be exploited to create novel coordination polymers with interesting structural motifs and functionalities.

Biological Activities and Molecular Mechanisms Non Clinical Focus

Antimicrobial Mechanisms

Derivatives of 2-benzyl-1-methyl-1H-benzimidazole have been investigated for their potential to combat various microbial pathogens. The core of this activity lies in its interaction with essential cellular processes in bacteria, fungi, and parasites.

The compound has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting a broad-spectrum potential. The mechanisms are multifaceted, targeting fundamental bacterial survival pathways.

Current research indicates that the effects of this compound derivatives can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting their growth), depending on the specific bacterial species, the concentration of the compound, and the specific chemical modifications to the core structure. Studies on related benzimidazole (B57391) compounds often show bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. This dual activity allows for flexibility in combating bacterial infections, either by halting their proliferation to allow the host's immune system to clear the infection or by directly eliminating the pathogens.

The antibacterial action of this compound is believed to stem from its ability to interfere with critical bacterial enzymes and cellular processes. One of the primary proposed targets is DNA gyrase . This enzyme is essential for bacterial DNA replication, and its inhibition leads to the disruption of DNA synthesis, ultimately preventing cell division and leading to cell death. This mechanism is a common pathway for many antimicrobial agents and is a key area of investigation for benzimidazole-based compounds.

Table 1: Proposed Antibacterial Molecular Targets

| Target Enzyme/Process | Bacterium | Consequence of Inhibition |

| DNA Gyrase | E. coli, S. aureus | Inhibition of DNA replication and cell division. |

The benzimidazole structure is famously associated with antifungal agents. The activity of this compound and its analogs is primarily linked to the disruption of microtubule synthesis in fungal cells. By binding to β-tubulin, these compounds prevent its polymerization into microtubules. This action halts cell division (mitosis), disrupts intracellular transport, and compromises the structural integrity of the fungal cell, leading to cell death.

Similar to its antifungal mechanism, the antiparasitic effects of benzimidazole compounds, including this compound, are largely attributed to their high affinity for the β-tubulin of parasitic worms (helminths). This binding disrupts microtubule-dependent processes, such as glucose uptake and intracellular transport, effectively starving the parasite and leading to its paralysis and death. This mechanism has proven effective against a wide range of gastrointestinal nematodes.

Antibacterial Activity (e.g., against E. coli, S. aureus)

Antitumor/Anticancer Mechanisms (Molecular/Cellular Level)

The anticancer potential of this compound is an area of active research, with studies pointing towards its ability to induce programmed cell death (apoptosis) and interfere with key enzymes necessary for cancer cell proliferation.

One of the significant molecular targets in this context is human topoisomerase II . This enzyme is vital for managing DNA tangles and supercoils during cell replication. By inhibiting topoisomerase II, the compound can introduce DNA strand breaks, which, if not repaired, trigger apoptotic pathways in rapidly dividing cancer cells.

Furthermore, benzimidazole compounds are widely recognized for their capacity to induce apoptosis through various molecular pathways. This pro-apoptotic effect is a critical mechanism for eliminating cancer cells and is a central focus of research into the antitumor properties of this compound.

Table 2: Proposed Anticancer Molecular Targets

| Target Enzyme/Process | Cell Type | Consequence of Inhibition/Action |

| Human Topoisomerase II | Cancer Cells | Inhibition of DNA replication, leading to DNA damage and apoptosis. |

| Apoptosis Induction | Cancer Cells | Activation of programmed cell death pathways. |

Enzyme Inhibition (e.g., Dihydrofolate Reductase, Kinases)

Benzimidazole derivatives are known to inhibit various enzymes crucial for cell function and proliferation.

Dihydrofolate Reductase (DHFR): N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated as inhibitors of Dihydrofolate Reductase (DHFR). nih.gov DHFR is a key enzyme in the synthesis of purines and thymidine, making it a target in disease research. nih.gov Molecular docking studies of a compound series, including derivatives with N-alkylation and a substituted phenyl group at the C-2 position, showed interaction with crucial amino acids in the binding site of DHFR. nih.gov

Kinases: The benzimidazole structure is a core component of various kinase inhibitors. nih.gov Specific derivatives have shown potent inhibitory activity against several protein kinases. For instance, rationally designed 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have demonstrated strong, single-digit nanomolar inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukaemia. nih.gov The benzimidazole core plays a key role by interacting with specific amino acid residues, such as Phe691, in the kinase's ATP-binding pocket via π-π stacking. nih.gov Other related benzimidazole hybrids have shown inhibitory effects on kinases like EGFR, HER2, and CDK2. nih.govmdpi.com

DNA Interaction and DNA Alkylation Properties

The planar aromatic system of the benzimidazole ring allows it to interact with DNA, primarily through non-covalent means. The addition of a benzimidazole moiety to certain molecules has been shown to improve their DNA binding affinity. nih.gov

Studies on structurally similar compounds, such as N-alkylated-2-(phenyl)-1H-benzimidazole derivatives, have demonstrated significant DNA interaction. acs.org For example, one such derivative exhibited a DNA-binding constant (Kb) of 2.03 x 105 L·mol-1. acs.org Research on compounds fusing benzylvanillin and benzimidazole structures, like 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole, indicates that these molecules tend to bind in the minor groove of the DNA helix. nih.gov This binding is stabilized by hydrophobic interactions between the aromatic rings of the compound and DNA bases, as well as potential hydrogen bonds between the benzimidazole nitrogen atoms and bases like thymine. nih.gov

Table 1: DNA Interaction Data for Benzimidazole Derivatives

| Compound Class | Interaction Mode | Binding Constant (Kb) | Key Interactions |

|---|---|---|---|

| N-alkylated-2-(phenyl)-1H-benzimidazole | Groove Binding | 2.03 x 105 L·mol-1 | Not specified |

Cell Cycle Modulation and Apoptosis Induction

A common mechanism of action for the anti-proliferative effects of benzimidazole derivatives is the disruption of the cell cycle, leading to programmed cell death (apoptosis). nih.gov

Derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1, S, or G2/M. nih.gov For example, a compound closely related to the title structure, N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole, was found to induce G2/M phase cell cycle arrest in leukemia cells. nih.gov Similarly, other benzimidazole derivatives can cause G2/M arrest and trigger apoptosis. mdpi.comresearchgate.net The induction of apoptosis is often mediated through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome c. nih.gov Mechanistic studies on certain benzimidazole-hydrazone hybrids have confirmed their ability to induce apoptosis, accompanied by the upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). nih.gov

Anti-inflammatory Mechanisms

Benzimidazole derivatives have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.net These effects are often attributed to the inhibition of key enzymes involved in the inflammatory cascade. nih.gov

Enzyme Inhibition (e.g., COX-2)

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov Several studies have shown that the benzimidazole scaffold is effective in this regard. jmpas.com

Derivatives of benzimidazole have been synthesized that exhibit potent and selective inhibition of COX-2 over the COX-1 isoform. nih.gov This selectivity is a desirable trait for reducing certain side effects associated with non-selective NSAIDs. nih.gov The anti-inflammatory effect of some 1-benzyl substituted benzimidazole-2-carboxylic acids is believed to stem from the inhibition of prostaglandin (B15479496) synthesis, a direct downstream effect of COX enzyme activity. scispace.com

Table 2: COX-2 Inhibition by Benzimidazole Derivatives

| Compound Class | Selectivity | IC50 (COX-2) | Reference Compound(s) |

|---|---|---|---|

| 2-[[(2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazoles | 470-fold (for methyl derivative) | Not specified | Celecoxib, Rofecoxib |

| Benzimidazolyl thio acetyl piperazine (B1678402) derivatives | Not specified | Not specified | Diclofenac |

Antioxidant Mechanisms

The benzimidazole structure is also a platform for antioxidant activity. rsc.org This activity is crucial for counteracting oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species, such as hydroxyl radicals (·OH) and superoxide (B77818) anions (O₂⁻), can damage cellular components like lipids, proteins, and DNA. nih.gov Antioxidants mitigate this damage by neutralizing these reactive species. mdpi.com

Benzimidazole derivatives, particularly those containing phenolic hydroxyl groups, have demonstrated significant ROS scavenging capabilities. rsc.org The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as interaction with stable free radicals (DPPH, ABTS) and inhibition of lipid peroxidation. rsc.orgmdpi.com Computational studies using density functional theory (DFT) on benzimidazolyl-2-hydrazones suggest that their antioxidant action can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET), depending on the solvent environment. rsc.org These studies confirm that the compounds are capable of reacting with and neutralizing various free radicals. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole |

| N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole |

| 2-[[(2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazole |

| Benzimidazolyl thio acetyl piperazine |

| Benzimidazolyl acetate (B1210297) benzylidene |

| Benzimidazolyl-2-hydrazone |

| Benzylvanillin |

| Celecoxib |

| Rofecoxib |

| Indomethacin |

| Diclofenac |

| Cytochrome c |

| Bax |

| Bcl-2 |

| Prostaglandin |

| Thymine |

Effects on Antioxidant Enzymes

Benzimidazole derivatives have demonstrated the ability to interact with and modulate the activity of crucial antioxidant enzymes. tandfonline.com These enzymes are vital components of the cellular defense system against oxidative stress, which is implicated in a multitude of disease processes.

In vitro studies on various benzimidazole derivatives have shown significant interactions with antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). tandfonline.com For instance, certain synthesized benzimidazole derivatives were found to activate SOD, potentially enhancing the cell's capacity to defend against oxidative damage. Conversely, some derivatives have been observed to inhibit CAT activity in vitro. tandfonline.com The antioxidant effects of these compounds have also been evaluated by their capacity to inhibit lipid peroxidation induced by hydrogen peroxide in erythrocyte membranes. tandfonline.com

| Compound/Derivative | Effect on Antioxidant Enzyme | Experimental System | Reference |

| Benzimidazole derivatives (general) | Activation of Superoxide Dismutase (SOD) | In vitro assays | tandfonline.com |

| Benzimidazole derivative 1b | Inhibition of Catalase (CAT) activity | In vitro assays | tandfonline.com |

| Benzimidazole derivatives 1c, 1d, 1e, 1f | Higher antioxidant activity than melatonin | H2O2-induced peroxidation of human erythrocytes | tandfonline.com |

This table is for illustrative purposes and synthesizes data from studies on various benzimidazole derivatives, not exclusively this compound, to provide a broader context of the scaffold's potential antioxidant activities.

Antiviral Mechanisms

The benzimidazole nucleus is a key component in a number of antiviral agents. rjptonline.orgarabjchem.org Research has explored the antiviral potential of benzimidazole derivatives against a range of viruses, revealing multiple mechanisms of action. arabjchem.orgbohrium.com

Derivatives of benzimidazole have been shown to possess significant antiviral activity. arabjchem.org For example, certain 2-substituted benzimidazole derivatives have demonstrated inhibitory effects against various viruses. The substitution at the N-1 position of the benzimidazole ring, such as with a methyl or ethyl group, has been noted as significant for antimicrobial and potentially antiviral activity. rjptonline.org The mechanisms often involve the inhibition of viral replication and protein synthesis. For instance, some benzimidazole compounds have been found to target viral proteases, like the 3C protease (3Cpro), and polymerases, which are essential for the viral life cycle. bohrium.com

| Virus | Proposed Mechanism of Action by Benzimidazole Derivatives | Reference |

| Enterovirus 71 (EV71) | Inhibition of viral protease (3Cpro) and polymerase. | bohrium.com |

| Hepatitis B Virus (HBV) | Inhibition of viral activity (specific mechanism not detailed). | srrjournals.com |

| Respiratory Syncytial Virus (RSV) | Potent activity by 2-[(benzotriazol-1/2-yl) methyl] benzimidazoles. | arabjchem.org |

This table provides an overview of antiviral mechanisms attributed to the broader class of benzimidazole derivatives.

Modulation of Specific Biological Pathways (e.g., ERK pathway)

Benzimidazole derivatives have been identified as modulators of critical intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes like proliferation, differentiation, and survival. nih.gov

Studies have shown that certain benzimidazole-derived compounds can act as agonists of Son of sevenless homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that activates RAS proteins. nih.gov This activation leads to an increase in cellular RAS-GTP levels and subsequently modulates the phosphorylation of ERK1/2. nih.gov Specifically, some of these compounds have been observed to cause biphasic signaling changes in ERK1/2 phosphorylation. nih.gov The inhibition of MEK1/2, kinases upstream of ERK, by benzimidazole derivatives like Binimetinib, leads to the suppression of ERK activity, promoting cancer cell apoptosis. nih.gov

| Compound/Derivative Class | Effect on ERK Pathway | Molecular Target | Consequence | Reference |

| Benzimidazole-derived SOS1 agonists | Activation of nucleotide exchange on RAS, leading to biphasic changes in ERK1/2 phosphorylation. | SOS1 | Modulation of RAS-MAPK signaling. | nih.gov |

| Binimetinib | Inhibition of MEK1/2, suppressing ERK activity. | MEK1/2 | Promotion of cancer cell apoptosis. | nih.gov |

| Aromatic Urea-Imidazole Salt Derivatives | Inhibitory activity against ERK1/2. | ERK1/2 | Antiproliferative activity. | acs.org |

In Vitro Biological Evaluation Methodologies

A variety of in vitro methodologies are employed to assess the biological activities of this compound and its analogs. These techniques are crucial for determining the compounds' potential as therapeutic agents and for understanding their mechanisms of action at the molecular level.

The evaluation of antioxidant capacity often involves assays that measure the inhibition of hydrogen peroxide-induced erythrocyte membrane lipid peroxidation (EMLP) and the effects on antioxidant enzymes like SOD and CAT. tandfonline.com For assessing anticancer potential, researchers utilize panels of human cancer cell lines, such as the NCI-60 panel, to determine the 50% growth inhibition (GI50) values. acs.org Techniques like flow cytometry are used to study the effects on the cell cycle. acs.org The interaction with DNA and enzymes like human topoisomerase I is investigated using methods such as UV absorption, fluorescence, circular dichroism spectroscopy, and DNA relaxation assays. acs.org Antimicrobial activity is commonly determined using methods like the cup plate method or tube dilution to find the minimum inhibitory concentration (MIC). rjptonline.orgcore.ac.uk

| Biological Activity | In Vitro Methodology | Purpose | Reference |

| Antioxidant | H2O2-induced erythrocyte membrane lipid peroxidation (EMLP) assay | To measure the inhibitory effect on lipid peroxidation. | tandfonline.com |

| Superoxide dismutase (SOD) and Catalase (CAT) activity assays | To determine the effect on antioxidant enzyme activity. | tandfonline.com | |

| Anticancer | NCI-60 human cancer cell line screen | To evaluate the concentration for 50% growth inhibition (GI50). | acs.org |

| Flow Cytometry | To analyze the cell cycle distribution and detect apoptosis. | acs.org | |

| DNA Relaxation Assay | To assess the inhibitory activity on enzymes like topoisomerase I. | acs.org | |

| UV absorption, fluorescence, and circular dichroism spectroscopy | To study the interaction between the compound and DNA. | acs.org | |

| Antimicrobial | Cup Plate Method | To determine the zone of inhibition against microbial strains. | core.ac.uk |

| Tube Dilution Method | To determine the Minimum Inhibitory Concentration (MIC). | rjptonline.org |

Applications in Materials Science

Polymer Chemistry (e.g., as Monomers, Additives, Antioxidants)

While specific research focusing exclusively on 2-benzyl-1-methyl-1H-benzimidazole in polymer chemistry is limited, the broader class of benzimidazole (B57391) derivatives is widely utilized. They can be incorporated into polymer chains as monomers or used as additives to enhance material properties.

As Monomers: Benzimidazole-containing polymers, such as poly(benzimidazole-amide)s, are known for their exceptional thermal resistance and mechanical strength. csic.es The synthesis of such high-performance polymers typically involves the polycondensation of benzimidazole-containing diamines or diacids. csic.es For instance, donor-acceptor-donor (DAD) type monomers bearing a 2-benzyl-1H-benzo[d]imidazole unit have been synthesized and electrochemically polymerized to create electrochromic polymers. earthlinepublishers.com These polymers exhibit different colored states and have potential applications in smart windows and displays. earthlinepublishers.com The general synthetic route for poly(benzimidazole)s can involve the direct reaction of diacids and diamines, often in a phosphorylating medium to promote condensation. csic.esacs.org